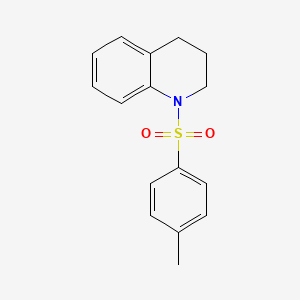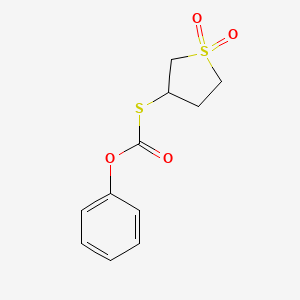
S-(1,1-二氧代四氢-3-噻吩基) O-苯基硫代碳酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate: is a chemical compound that belongs to the class of thiocarbonates Thiocarbonates are esters of thiocarbonic acid and are characterized by the presence of a sulfur atom in their structure
科学研究应用
Chemistry: In organic synthesis, S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate can be used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other sulfur-containing molecules.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its interactions with biological targets and its efficacy in various disease models.
Industry: In materials science, S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate can be used in the development of advanced materials such as polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in the design of functional materials with specific properties.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate typically involves the reaction of phenol with thiocarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate phenyl thiocarbonate, which then reacts with 1,1-dioxidotetrahydro-3-thiophene to yield the final product. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiocarbonates depending on the nucleophile used.
作用机制
The mechanism of action of S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate involves its interaction with molecular targets through its thiocarbonate group. The sulfur atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
相似化合物的比较
Phenyl thiocarbonate: Similar structure but lacks the dioxidotetrahydro-3-thienyl group.
Thiophene derivatives: Compounds containing the thiophene ring system, which may exhibit similar reactivity and applications.
Sulfoxides and sulfones: Oxidized forms of thiocarbonates with different chemical properties.
Uniqueness: S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate is unique due to the presence of both the thiocarbonate and dioxidotetrahydro-3-thienyl groups in its structure
属性
IUPAC Name |
phenyl (1,1-dioxothiolan-3-yl)sulfanylformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S2/c12-11(15-9-4-2-1-3-5-9)16-10-6-7-17(13,14)8-10/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGGWMLVMBHQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5575460.png)
![N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5575462.png)
![N-[4-(DIMETHYLAMINO)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5575467.png)
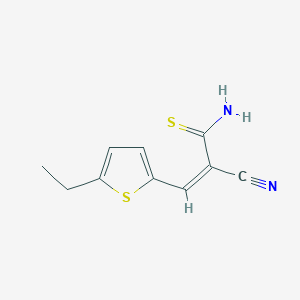
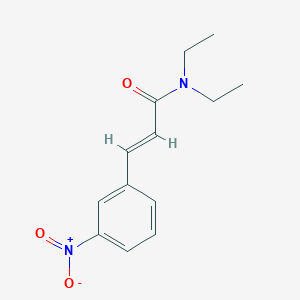
![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)
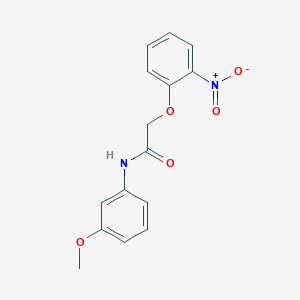

![[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(3,4-difluorophenyl)methanone](/img/structure/B5575509.png)
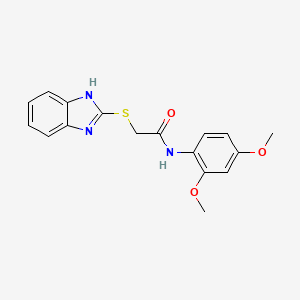
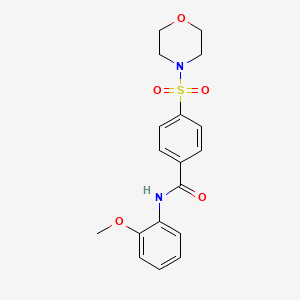
![[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid](/img/structure/B5575562.png)
![(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5575565.png)
